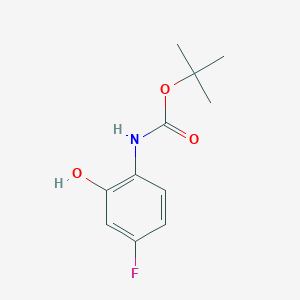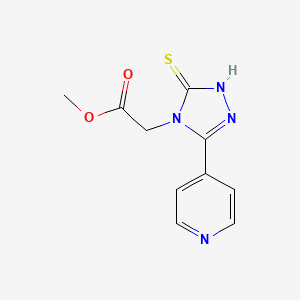
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4h-1,2,4-triazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound characterized by the presence of a triazole ring Triazoles are known for their diverse biological activities and are commonly used in various fields such as agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate typically involves the reaction of 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds.
科学的研究の応用
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and plant protection agents.
作用機序
The mechanism of action of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions result in the compound’s antifungal and antibacterial effects.
類似化合物との比較
Similar Compounds
- 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
- 4-(4-bromobenzylidenamino)-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
- 4-(benzylideneamino)-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole
Uniqueness
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H10N4O2S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC名 |
methyl 2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C10H10N4O2S/c1-16-8(15)6-14-9(12-13-10(14)17)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,13,17) |
InChIキー |
GKWGRHZNJUBKBD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=NNC1=S)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
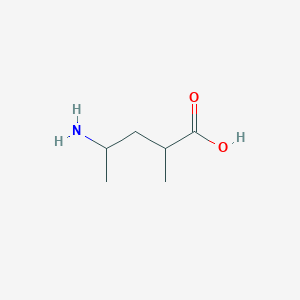


![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
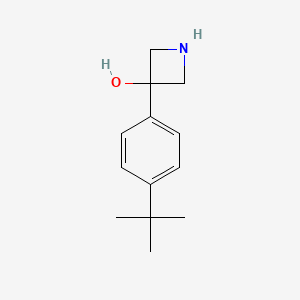
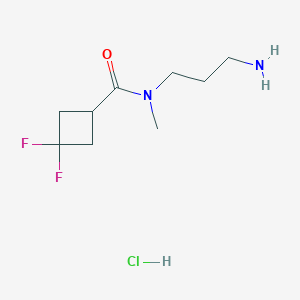
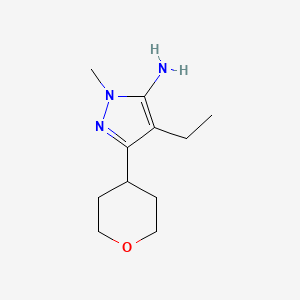
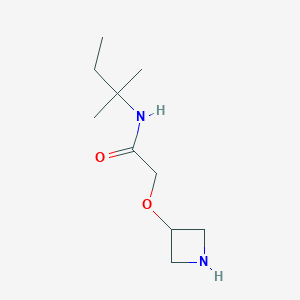
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)
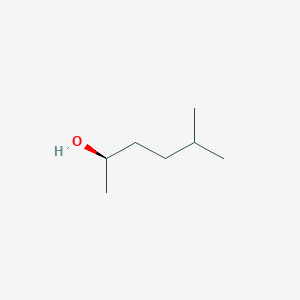
![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
